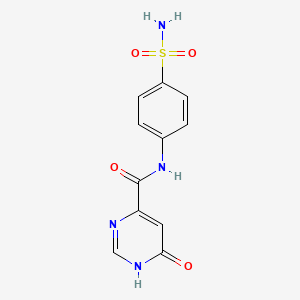

![molecular formula C19H20N2O5S B2810943 Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 743439-33-0](/img/structure/B2810943.png)

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrido[2,3-d]pyrimidines can be synthesized through various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can yield a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A significant portion of the research on this compound centers on its synthesis and the development of derivatives with potential biological activities. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems involves the preparation of various derivatives through reactions with carbonyl compounds. These compounds serve as synthons for further chemical transformations, indicating the versatility of this chemical framework in synthesizing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates have been synthesized, showcasing the compound's capacity for structural modification and the creation of related thiazolo derivatives (Ahmed, 2003).

Biological Studies and Applications

The derivatives of the focal compound have been explored for their biological activities, including antimicrobial properties. A study demonstrates the synthesis and antimicrobial activity assessment of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. Some of these derivatives exhibited significant inhibitory activity against Candida albicans, highlighting their potential as antimicrobial agents (Vlasov, Chernykh, & Osolodchenko, 2015).

Mecanismo De Acción

Target of Action

Similar pyrido[2,3-d]pyrimidine derivatives have been reported to targetdihydrofolate reductase (DHFR) , some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes such as cell growth, DNA synthesis, and amino acid metabolism.

Mode of Action

It is known that the compound undergoes aDimroth rearrangement , which involves the isomerization of heterocycles . This rearrangement can lead to changes in the compound’s structure, potentially affecting its interaction with its targets.

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.

Action Environment

It is known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . These factors could potentially influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

ethyl 2-[(3,4-dimethoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-5-26-19(23)16-10(2)15-17(22)20-14(21-18(15)27-16)9-11-6-7-12(24-3)13(8-11)25-4/h6-8H,5,9H2,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSIAHQUXVYMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)

![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)

![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)